molecular formula C12H16N4O5 B11023895 2-{2-[(2-Methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL}acetic acid

2-{2-[(2-Methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL}acetic acid

Cat. No.: B11023895
M. Wt: 296.28 g/mol
InChI Key: MRLRMZSOXGSBAZ-UHFFFAOYSA-N
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Description

2-{2-[(2-Methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL}acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrido[2,3-D]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Properties

Molecular Formula

C12H16N4O5

Molecular Weight

296.28 g/mol

IUPAC Name

2-[2-(2-methoxyethylamino)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]acetic acid

InChI

InChI=1S/C12H16N4O5/c1-21-3-2-13-12-15-9-7(11(20)16-12)4-6(5-8(17)18)10(19)14-9/h6H,2-5H2,1H3,(H,17,18)(H3,13,14,15,16,19,20)

InChI Key

MRLRMZSOXGSBAZ-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC2=C(CC(C(=O)N2)CC(=O)O)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-Methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[2,3-D]pyrimidine core through a cyclization reaction. This is followed by the introduction of the 2-methoxyethylamino group via nucleophilic substitution. The final step involves the addition of the acetic acid moiety, often through esterification followed by hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-Methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL}acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents, enhancing the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

2-{2-[(2-Methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{2-[(2-Methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(2-Methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL}propanoic acid
  • 2-{2-[(2-Methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL}butanoic acid

Uniqueness

Compared to similar compounds, 2-{2-[(2-Methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL}acetic acid stands out due to its specific acetic acid moiety, which can influence its solubility, reactivity, and biological activity. This unique structure may enhance its potential as a therapeutic agent or a chemical intermediate in various applications.

Biological Activity

The compound 2-{2-[(2-Methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL}acetic acid is a complex organic molecule with a unique structure that includes a pyrido-pyrimidine core. Its biological activity is of significant interest due to the presence of multiple functional groups that may influence its pharmacological properties. This article reviews the biological activity of this compound based on existing research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H16N4O5C_{12}H_{16}N_{4}O_{5}, and it features a pyrido-pyrimidine framework with several functional groups including an amino group and a methoxyethyl substituent. These structural characteristics suggest potential interactions with biological targets.

Biological Activity

Research into compounds with similar structures indicates that This compound may exhibit diverse biological activities:

  • Anticancer Activity : Compounds with similar structural features have shown promise in anticancer applications. For instance:
    • Pyrido[3',4':4",5"]thieno[3',4']pyrimidine has demonstrated anticancer properties.
    • 5-Fluorouracil , a pyrimidine derivative widely used in cancer treatment, highlights the potential for similar efficacy in this compound.
  • Anti-inflammatory Properties : The presence of dioxo groups suggests that the compound may inhibit cyclooxygenase (COX) enzymes involved in inflammation. In vitro studies on related compounds have shown significant COX-2 inhibition:
    • For example, certain aminothiazole derivatives exhibited IC50 values ranging from 0.84 to 1.39 μM for COX-2 inhibition .
  • Antimicrobial Effects : Compounds within the same class have also been evaluated for antimicrobial activity. Structural analogs have shown varying degrees of efficacy against bacterial strains.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related compounds:

  • A study on aminothiazoles indicated strong inhibition of PGE2 levels (prostaglandin E2), suggesting potential anti-inflammatory effects. Compounds showed reductions in PGE2 levels between 76% to 98%, correlating with their structural modifications .
  • Another investigation highlighted that modifications at specific positions on the phenyl ring can significantly impact biological activity. For instance, substituents like methoxy or bulky lipophilic groups enhanced activity against COX enzymes .

Comparative Analysis

The following table summarizes notable compounds related to This compound , illustrating their structural features and biological activities:

Compound NameStructure FeaturesBiological Activity
4-AminoquinolineContains an amino group; used in antimalarial drugsAntimalarial
Pyrido[3',4':4",5"]thieno[3',4']pyrimidineSimilar core structure; potential anticancer activityAnticancer
5-FluorouracilPyrimidine derivative; widely used in cancer treatmentAnticancer

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